molecular formula C14H9ClO2 B1582319 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione CAS No. 22711-23-5

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione

Cat. No.: B1582319
CAS No.: 22711-23-5
M. Wt: 244.67 g/mol
InChI Key: QDCKVAZDINMMHO-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenyl)-2-phenyl-ethane-1,2-dione is an organic compound with a molecular formula of C14H9ClO2 It is a diketone, meaning it contains two ketone groups

Biochemical Analysis

Biochemical Properties

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions are primarily inhibitory, leading to a reduction in the activity of these enzymes and an increase in oxidative stress within the cell.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and potential cell damage . Additionally, it can affect gene expression by modulating the activity of transcription factors involved in stress response pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their normal function. For instance, it has been shown to inhibit the activity of enzymes such as glutathione peroxidase and catalase by binding to their active sites . This inhibition leads to an accumulation of ROS, which can cause oxidative damage to cellular components, including DNA, proteins, and lipids.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Initially, it may cause an acute increase in oxidative stress, followed by a gradual adaptation of the cells to the increased stress levels. Over time, the compound may degrade, leading to a reduction in its activity. Long-term exposure to this compound has been shown to cause persistent oxidative stress and damage to cellular components .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild oxidative stress without significant adverse effects. At higher doses, it can lead to severe oxidative damage, inflammation, and even cell death . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions can affect metabolic flux and metabolite levels, leading to an accumulation of ROS and oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes involved in oxidative stress pathways . Post-translational modifications and targeting signals may direct it to specific compartments or organelles, influencing its overall activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chloro-phenyl)-2-phenyl-ethane-1,2-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the synthesis of 1-(4-Chloro-phenyl)-2-phenyl-ethane-1,2-dione may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-phenyl)-2-phenyl-ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chloro-phenyl)-2-phenyl-ethane-1,2-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-phenyl)-2-phenyl-ethane-1,2-dione is unique due to its diketone structure, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCKVAZDINMMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177246
Record name (p-Chlorophenyl)phenylethanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22711-23-5
Record name 1-(4-Chlorophenyl)-2-phenyl-1,2-ethanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22711-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (p-Chlorophenyl)phenylethanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022711235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (p-Chlorophenyl)phenylethanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (p-chlorophenyl)phenylethanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (P-CHLOROPHENYL)PHENYLETHANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX93J5ZDB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A benzene solution containing 51.2 g 4-chlorophenylacetic acid and 39.3 g thionyl chloride is refluxed for 6 hours and the solvent removed. The crude reaction product is added dropwise to a slurry of 40 g aluminum chloride in 200 ml benzene maintaining the temperature below 50° C. After addition the reaction is refluxed for 1.5 hours. After cooling, the mixture is poured into ice and the resulting white solid is separated yielding 61.3 g of crude product. The product is taken up in methylene chloride and washed with 5% sodium hydroxide solution followed by water, dried over sodium sulfate and stripped yielding 49.3 g (71%) of >95% pure 4'-chlorodeoxybenzoin. 15 g of 4-chlorodeoxybenzoin is dissolved in 105 ml pyridine. An aqueous solution containing 15 g potassium permanganate is added and the reaction stirred for 6 hours at room temperature using dry ice to buffer the pH near 7. The mixture is extracted with methylene chloride, the extract washed with water, dried over Na2SO4 and stripped. The residue is recrystallized from ethanol yielding 6.1 g of white plate-like crystals which is identified as starting material. Concentration of the mother liquor yields 4 g of 4-chlorobenzil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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